4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride
Overview
Description
4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a methoxybenzyl group attached to the piperidine ring, which is further complexed with hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which is commercially available.
Formation of Intermediate: The piperidine is reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 4-[(4-Methoxybenzyl)oxy]piperidine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group, forming a simpler piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 4-[(4-Formylbenzyl)oxy]piperidine or 4-[(4-Carboxybenzyl)oxy]piperidine.
Reduction: Formation of 4-[(4-Hydroxybenzyl)oxy]piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxy-benzyl)-piperidine hydrochloride: Similar structure but with a different position of the methoxy group.
4-Benzylpiperidine: Lacks the methoxy group, leading to different chemical properties and reactivity.
Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate: Contains additional functional groups, making it more complex.
Uniqueness
4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride is unique due to the presence of the methoxybenzyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-4-2-11(3-5-12)10-16-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDWLGLWQNWTJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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